molecular formula C20H20N2O4S B2596166 (Z)-4-acetyl-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868369-51-1

(Z)-4-acetyl-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2596166
CAS No.: 868369-51-1
M. Wt: 384.45
InChI Key: ZLKIRGFEELLDCG-MRCUWXFGSA-N
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Description

(Z)-4-acetyl-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-acetyl-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the formation of the thiazole ring followed by the introduction of the acetyl and benzamide groups. One common method involves the reaction of 3-ethyl-4,7-dimethoxybenzo[d]thiazole with acetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with benzoyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-acetyl-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride.

    Substitution: The acetyl and benzamide groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-acetyl-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology and Medicine

Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of (Z)-4-acetyl-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity and leading to various biological effects. Additionally, the compound can modulate signaling pathways by interacting with receptors on cell surfaces .

Comparison with Similar Compounds

Similar Compounds

  • 3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide
  • 3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate

Uniqueness

(Z)-4-acetyl-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-acetyl-N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-5-22-17-15(25-3)10-11-16(26-4)18(17)27-20(22)21-19(24)14-8-6-13(7-9-14)12(2)23/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKIRGFEELLDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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